molecular formula C15H15NO4S B12585199 Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate CAS No. 478660-34-3

Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate

Cat. No.: B12585199
CAS No.: 478660-34-3
M. Wt: 305.4 g/mol
InChI Key: BLJDVGDSYGNWNV-UHFFFAOYSA-N
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Description

Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate is a synthetic organic compound with the molecular formula C 15 H 15 NO 4 S and a molecular weight of 305.35 g/mol . Its structure features a carbamate group linked to a carbon center that is also substituted with benzenesulfonyl and phenyl groups, a motif that is of significant interest in medicinal and organic chemistry . Compounds with carbamate functional groups are widely used in the agrochemical and pharmaceutical industries as reactive intermediates and are known to exhibit a range of biological activities . While the specific mechanism of action for this precise molecule is an area of ongoing research, its structural complexity makes it a valuable scaffold for developing new chemical entities. This product is provided for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

478660-34-3

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

methyl N-[benzenesulfonyl(phenyl)methyl]carbamate

InChI

InChI=1S/C15H15NO4S/c1-20-15(17)16-14(12-8-4-2-5-9-12)21(18,19)13-10-6-3-7-11-13/h2-11,14H,1H3,(H,16,17)

InChI Key

BLJDVGDSYGNWNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate can be achieved through several methods. One common method involves the reaction of benzenesulfonyl chloride with phenylmethylamine to form the intermediate benzenesulfonyl phenylmethylamine. This intermediate is then reacted with methyl chloroformate to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents may be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

Chemical Properties and Structure

Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate is characterized by its unique molecular structure, which contributes to its functional properties. The molecular formula is C15H17NO3SC_{15}H_{17}NO_3S, with a molecular weight of approximately 305.35 g/mol. Its structure consists of a carbamate group attached to a benzenesulfonyl moiety and a phenyl group, which enhances its reactivity and potential applications.

Agricultural Applications

One of the primary applications of this compound is in the field of agriculture, particularly as an insecticide. Carbamates are known for their effectiveness in pest control due to their ability to inhibit acetylcholinesterase, an enzyme critical for the proper functioning of the nervous system in insects. This mode of action is similar to that of organophosphate insecticides but generally exhibits lower toxicity to mammals.

Case Study: Insecticidal Efficacy

Research indicates that this compound can be effective against various agricultural pests. For instance, studies have shown that carbamate insecticides can significantly reduce populations of aphids and other harmful insects when applied at recommended dosages. The compound's systemic properties allow it to be absorbed by plants, providing prolonged protection against infestations.

Pharmaceutical Applications

Beyond agriculture, this compound has potential pharmaceutical applications. Its structure allows it to serve as a precursor or intermediate in the synthesis of various pharmaceutical compounds.

Case Study: Synthesis of Active Pharmaceutical Ingredients (APIs)

In pharmaceutical research, carbamates are often utilized in the development of new drugs due to their ability to modify biological activity. For example, derivatives of this compound can be synthesized to create compounds that exhibit anti-inflammatory or analgesic properties.

Chemical Intermediate

The compound also serves as a valuable intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it useful for producing more complex molecules.

Table: Chemical Reactions Involving this compound

Reaction TypeDescriptionProducts
Nucleophilic SubstitutionReacts with nucleophiles to form new carbamatesVarious substituted carbamates
HydrolysisUndergoes hydrolysis in the presence of acidsCorresponding alcohols
Coupling ReactionsParticipates in coupling with aryl halidesAryl-substituted carbamates

Toxicological Considerations

While this compound shows promise in various applications, it is essential to consider its toxicological profile. Carbamates can pose risks to non-target organisms, including beneficial insects and mammals. Regulatory assessments are necessary to ensure safe usage levels and to mitigate environmental impacts.

Case Study: Toxicity Assessment

Toxicological studies have demonstrated that exposure to high concentrations can lead to neurotoxic effects in certain animal models. Continuous monitoring and research into safer formulations or application methods are critical for minimizing risks associated with its use.

Mechanism of Action

The mechanism of action of Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through covalent modification or non-covalent interactions. The pathways involved in its mechanism of action include the inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Glibenclamide Impurity B (Methyl {{4-{2-[(5-chloro-2-methoxybenzoyl)amino]ethyl}phenyl}sulfonyl}carbamate)
  • Molecular Formula : C₁₈H₁₈ClN₃O₅S
  • Key Features: Contains a sulfonylcarbamate group but differs in substituents: a chloro-methoxybenzoyl group and an ethylamino linker.
  • Contrast with Target Compound: The additional ethylamino and benzoyl groups enhance hydrogen-bonding capacity, increasing solubility in polar solvents compared to the target compound’s simpler phenyl/benzenesulfonyl system.
Fentanyl Methyl Carbamate (Methyl (1-phenethylpiperidin-4-yl)(phenyl)carbamate)
  • Molecular Formula : C₂₁H₂₆N₂O₂
  • Key Features :
    • Piperidine core with phenethyl and phenyl groups attached to a carbamate.
    • Pharmacological Role : A Schedule I opioid analog with high lipophilicity, enabling blood-brain barrier penetration.
  • Contrast with Target Compound :
    • The piperidine ring and phenethyl group confer opioid activity, whereas the target compound lacks such a heterocyclic core, suggesting divergent biological targets.
Methyl (3-hydroxyphenyl)-carbamate
  • Molecular Formula: C₈H₉NO₃
  • Key Features :
    • Simple carbamate with a hydroxyl-substituted phenyl group.
    • Physicochemical Properties : Lower molecular weight (167.16 g/mol) and higher polarity due to the hydroxyl group.
Table 1: Key Properties of Carbamate Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Target Compound C₁₅H₁₅NO₄S 313.35 Benzenesulfonyl, phenyl, carbamate Moderate polarity, steric hindrance
Glibenclamide Impurity B C₁₈H₁₈ClN₃O₅S 423.87 Sulfonylcarbamate, chloro-methoxy Pharmacopeia standard
Fentanyl Methyl Carbamate C₂₁H₂₆N₂O₂ 338.44 Piperidine, phenethyl, carbamate High lipophilicity, opioid activity
Methyl (3-hydroxyphenyl)-carbamate C₈H₉NO₃ 167.16 Hydroxyphenyl, carbamate High polarity, low steric bulk

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